molecular formula C24H32O6 B1670306 Desonide CAS No. 638-94-8

Desonide

Cat. No.: B1670306
CAS No.: 638-94-8
M. Wt: 416.5 g/mol
InChI Key: WBGKWQHBNHJJPZ-LECWWXJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Desonide, a synthetic nonfluorinated corticosteroid, primarily targets cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation.

Mode of Action

This compound interacts with its targets by binding to the cytosolic glucocorticoid receptors . This binding forms a complex that migrates to the nucleus and binds to genetic elements on the DNA . This interaction activates and represses various genes, leading to changes in the cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . Lipocortins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . Arachidonic acid is released from membrane phospholipids by phospholipase A2 .

Pharmacokinetics

The extent of percutaneous absorption of topical corticosteroids like this compound is determined by many factors, including the vehicle and the integrity of the epidermal barrier . Inflammation and/or other disease processes in the skin may increase percutaneous absorption . Studies performed with this compound indicate that it is in the low range of potency as compared with other topical corticosteroids .

Result of Action

The result of this compound’s action is primarily the relief of the inflammatory and pruritic manifestations of corticosteroid responsive dermatoses . It exhibits anti-inflammatory , antipruritic , and vasoconstrictive properties . These properties help reduce redness, swelling, itching, and discomfort of various skin conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of an infection or open wound in the treatment area can affect the action of this compound . Additionally, systemic absorption of topical corticosteroids can produce adverse effects . Indication of Cushing’s syndrome, hyperglycemia, and glycosuria have been observed in some patients receiving treatment . After stopping treatment, reversible hypothalamic-pituitary-adrenal (HPA) axis suppression with the potential for glucocorticosteroid insufficiency is possible .

Biochemical Analysis

Biochemical Properties

Desonide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus and binds to genetic elements on the DNA. This interaction activates and represses various genes, leading to its anti-inflammatory and antipruritic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s binding to glucocorticoid receptors leads to the activation and repression of genes involved in inflammatory responses. This results in reduced production of pro-inflammatory cytokines and mediators, thereby decreasing inflammation and pruritus . Additionally, this compound can impact cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus, where it binds to specific genetic elements on the DNA. This binding activates and represses various genes, leading to the anti-inflammatory and antipruritic effects of this compound . The drug also induces the production of lipocortins, which inhibit the release of arachidonic acid and subsequently reduce the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable when stored properly, but its efficacy can decrease if exposed to extreme temperatures or light. Long-term use of this compound in in vitro or in vivo studies has shown that it can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, which may result in glucocorticosteroid insufficiency after discontinuation . Additionally, prolonged use can lead to skin thinning and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and pruritus without significant adverse effects. At high doses, this compound can cause toxic effects, including skin thinning, adrenal suppression, and systemic absorption leading to glucocorticosteroid insufficiency . Threshold effects have been observed, where the therapeutic benefits plateau at higher doses, and adverse effects become more prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with glucocorticoid receptors. The drug induces the production of lipocortins, which inhibit phospholipase A2 and reduce the release of arachidonic acid . This inhibition decreases the production of prostaglandins and leukotrienes, key mediators of inflammation . This compound’s metabolism can be influenced by other drugs, such as viloxazine and voriconazole, which can alter its serum concentration .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its binding to glucocorticoid receptors. Once bound, the this compound-receptor complex migrates to the nucleus, where it exerts its effects on gene expression . The drug’s distribution can be influenced by the formulation used, with creams and ointments providing localized effects, while foams and lotions may have broader distribution .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytosol and nucleus. The drug binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus . This nuclear localization is essential for this compound’s ability to modulate gene expression and exert its anti-inflammatory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desonide is synthesized through a series of chemical reactions starting from prednisolone. The key steps involve the formation of a cyclic ketal and subsequent hydroxylation reactions. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Desonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, ketones, and substituted corticosteroids .

Scientific Research Applications

Desonide has a wide range of scientific research applications, including:

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGKWQHBNHJJPZ-LECWWXJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046756
Record name Desonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 5.94e-02 g/L
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other topical corticosteroids, desonide has anti-inflammatory, antipruritic and vasoconstrictive properties. The drug binds to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to genetic elements on the DNA. This activates and represses various genes. However corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

638-94-8
Record name Desonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desonide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

257-260, 274 °C
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desonide
Reactant of Route 2
Reactant of Route 2
Desonide
Reactant of Route 3
Desonide
Reactant of Route 4
Desonide
Reactant of Route 5
Desonide
Reactant of Route 6
Reactant of Route 6
Desonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.